3-(Morpholinomethyl)benzenethiol
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Overview
Description
3-(Morpholinomethyl)benzenethiol is an organic compound that features a morpholine ring attached to a benzene ring via a methylene bridge, with a thiol group (-SH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinomethyl)benzenethiol typically involves a multi-step process. One common method starts with the Mannich reaction, where formaldehyde, morpholine, and benzenethiol are reacted together. The reaction conditions often involve mild temperatures and the use of a solvent such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinomethyl)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-(Morpholinomethyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and surface-active agents.
Mechanism of Action
The mechanism of action of 3-(Morpholinomethyl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The morpholine ring can interact with various biological pathways, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Morpholinomethyl)phenol: Similar structure but with a hydroxyl group instead of a thiol group.
3-(Morpholinomethyl)aniline: Contains an amino group instead of a thiol group.
3-(Morpholinomethyl)benzoic acid: Features a carboxyl group instead of a thiol group.
Uniqueness
3-(Morpholinomethyl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the morpholine ring and the thiol group makes it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c14-11-3-1-2-10(8-11)9-12-4-6-13-7-5-12/h1-3,8,14H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTFUTWIXWFGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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